Methyl 4-chloro-3,5-dinitrobenzoate
Overview
Description
Synthesis Analysis
Research on the synthesis of methyl 4-chloro-3,5-dinitrobenzoate and related compounds has highlighted various methods, including the reactions of methyl 3,5-dinitrobenzoate with hydroxide ions in dimethyl sulphoxide–water mixtures. This synthesis approach demonstrates the nuanced balance between nucleophilic attack at carbonyl and aryl carbon atoms, influenced by solvent composition (Crampton & Greenhalgh, 1986).
Molecular Structure Analysis
The molecular structure of methyl 4-chloro-3,5-dinitrobenzoate has been examined through various spectroscopic and computational techniques. Studies using density functional theory (DFT) to explore the optimized geometrical parameters and vibrational wavenumbers have shown a good agreement with experimental data, highlighting the compound’s structural intricacies and confirming its molecular conformation (Karabacak et al., 2012).
Chemical Reactions and Properties
Investigations into the chemical reactions of methyl 4-chloro-3,5-dinitrobenzoate reveal its involvement in complex reaction mechanisms, including competitive nucleophilic attacks that demonstrate the compound's reactivity and the influence of substituents on its chemical behavior. Kinetic and equilibrium data from studies involving the compound's reaction with hydroxide ions offer insights into its chemical properties and reactivity patterns (Crampton & Greenhalgh, 1986).
Physical Properties Analysis
The physical properties of methyl 4-chloro-3,5-dinitrobenzoate, such as its stability, have been analyzed in coordination polymers and other molecular assemblies. These studies not only provide information on the compound's thermal stability but also its ability to form supramolecular assemblies through specific intermolecular interactions, which is crucial for understanding its behavior in different environments (Varughese & Pedireddi, 2005).
Chemical Properties Analysis
The chemical properties of methyl 4-chloro-3,5-dinitrobenzoate, including its reactivity and interaction with other compounds, are central to its applications in organic synthesis and materials science. Studies focusing on its reactions with hydroxide ions and its role in the formation of Meisenheimer complexes shed light on its potential uses and chemical behavior under various conditions (Crampton & Greenhalgh, 1986).
Scientific Research Applications
Kinetic and Equilibrium Studies
Methyl 4-chloro-3,5-dinitrobenzoate has been studied for its reactions with hydroxide ions in various solvent mixtures. Crampton and Greenhalgh (1986) investigated the kinetic and equilibrium data of this compound, revealing competition between attack at carbonyl and aryl carbon atoms, influenced by the solvent composition (Crampton & Greenhalgh, 1986).
Nucleophilic Substitution Studies
Muthukrishnan, Kannan, and Swaminathan (1974) explored the participation of o-carboxylate groups in aromatic nucleophilic substitution involving methyl 4-chloro-3,5-dinitrobenzoate. This study highlighted the formation of various aromatic compounds via nucleophilic substitution, emphasizing the role of o-carboxylate groups (Muthukrishnan, Kannan, & Swaminathan, 1974).
Molecular Structure Analysis
Vasconcelos et al. (2006) examined the molecular structures of methyl 3,5-dinitrobenzoate, providing insights into the formation of complex three-dimensional framework structures through hydrogen bonding. This research is significant for understanding the molecular interactions and structural configurations of similar compounds (Vasconcelos et al., 2006).
Nucleophilic Substitution Reaction Mechanisms
Y. Hasegawa (1984) conducted a study on the reaction of methyl 4-methoxy-3,5-dinitrobenzoate with n-butylamine, revealing the formation and decomposition of an intermediate complex. This research contributes to understanding the reaction mechanisms of similar nucleophilic substitution processes (Hasegawa, 1984).
Synthesis of Energetic Compounds
Dalinger et al. (2012) investigated the synthesis of 4-substituted 3,5-dinitropyrazoles using 4-chloro-3,5-dinitropyrazole, exploring the transformations under the action of various nucleophiles. Their study provides a method for preparing such compounds, which could have applications in energetic material synthesis (Dalinger et al., 2012).
Solubility and Molecular Interaction Studies
Research by Qian et al. (2019) and others have focused on the solubility of various compounds, including 3,5-dinitrobenzoic acid, in different solvents. These studies offer insights into the solubility characteristics and molecular interactions of similar compounds (Qian et al., 2019).
Enzymatic Dehalogenation
Thiele, Müller, and Lingens (1988) explored the enzymatic dehalogenation of chlorinated nitroaromatic compounds, including 4-chloro-3,5-dinitrobenzoate. Their findings contribute to the understanding of biological processes involving such compounds (Thiele, Müller, & Lingens, 1988).
Safety And Hazards
properties
IUPAC Name |
methyl 4-chloro-3,5-dinitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O6/c1-17-8(12)4-2-5(10(13)14)7(9)6(3-4)11(15)16/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUFTUQWRBJBJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180221 | |
Record name | Benzoic acid, 4-chloro-3,5-dinitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3,5-dinitrobenzoate | |
CAS RN |
2552-45-6 | |
Record name | Benzoic acid, 4-chloro-3,5-dinitro-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002552456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2552-45-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56926 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-chloro-3,5-dinitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 4-CHLORO-3,5-DINITROBENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.